2-Amino-5-bromo-3-chlorobenzonitrile
Overview
Description
2-Amino-5-bromo-3-chlorobenzonitrile is an organic compound with the molecular formula C7H4BrClN2. It is a derivative of benzonitrile, featuring amino, bromo, and chloro substituents on the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been used in the synthesis of multi-targeted receptor tyrosine kinase (rtk) inhibitors with anticancer activity . RTKs are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones that play critical roles in both normal cellular function and pathogenesis .
Mode of Action
Its role in the synthesis of rtk inhibitors suggests that it may interact with these targets, leading to inhibition of the kinase activity and thus blocking the signal transduction pathways .
Biochemical Pathways
Given its role in the synthesis of rtk inhibitors, it can be inferred that it may affect pathways downstream of these receptors, such as the mapk/erk pathway, pi3k/akt pathway, and jak/stat pathway . These pathways are involved in cellular processes like cell growth, differentiation, and survival .
Pharmacokinetics
It is known to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and permeability .
Result of Action
Given its role in the synthesis of rtk inhibitors, it can be inferred that its action may result in the inhibition of cell growth and proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of copper-ligand coordination complexes and RTK inhibitors . These inhibitors can interact with enzymes and proteins, altering their function and potentially influencing biochemical reactions.
Cellular Effects
Given its role in the synthesis of RTK inhibitors , it may influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the synthesis of RTK inhibitors , which can bind to enzymes and proteins, potentially inhibiting or activating them, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dark place, in an inert atmosphere, at room temperature .
Metabolic Pathways
Given its role in the synthesis of RTK inhibitors , it may interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-chlorobenzonitrile can be synthesized through various methods. One common approach involves the bromination and chlorination of 2-aminobenzonitrile. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include steps like recrystallization and purification to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-Amino-5-bromo-3-chlorobenzonitrile is utilized in several scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromobenzonitrile
- 2-Amino-3-chlorobenzonitrile
- 2-Amino-4-bromo-3-chlorobenzonitrile
Uniqueness
2-Amino-5-bromo-3-chlorobenzonitrile is unique due to the specific arrangement of its substituents, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-amino-5-bromo-3-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFFLKJJFFIYGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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